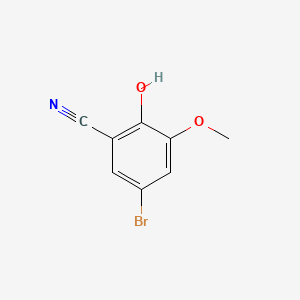

5-Bromo-2-hydroxy-3-methoxybenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-2-hydroxy-3-methoxybenzonitrile is a chemical compound with the molecular formula C8H6BrNO2 . It has an average mass of 228.043 Da and a monoisotopic mass of 226.958176 Da .

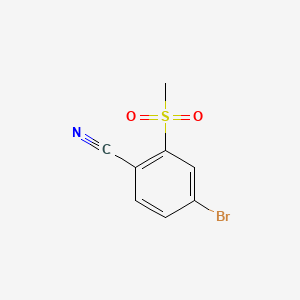

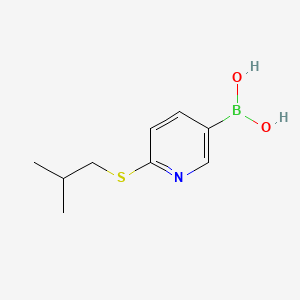

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-hydroxy-3-methoxybenzonitrile consists of a benzene ring substituted with a bromine atom, a hydroxyl group, a methoxy group, and a nitrile group . The exact positions of these substituents can be determined by the numbering in the name of the compound .Physical And Chemical Properties Analysis

5-Bromo-2-hydroxy-3-methoxybenzonitrile has a density of 1.6±0.1 g/cm3 . Unfortunately, other physical and chemical properties like boiling point, vapor pressure, and flash point were not found in the available sources .Aplicaciones Científicas De Investigación

Synthesis of Ailanthoidol

5-Bromo-2-hydroxy-3-methoxybenzonitrile can be used in the synthesis of ailanthoidol via Stille coupling . Ailanthoidol is a natural product that has been isolated from several plant species and has been studied for its potential biological activities.

Synthesis of 6-Bromo-8-Methoxy-3-(Methoxycarbonyl)-2H-Chromen-2-One

This compound can also be used to synthesize 6-bromo-8-methoxy-3-(methoxycarbonyl)-2H-chromen-2-one . This molecule is a type of coumarin derivative, which are known for their diverse biological activities, including anti-inflammatory, anticoagulant, antibacterial, antifungal, antiviral, anticancer, and anti-HIV properties.

Synthesis of Benzimidazole-Based Ligand

5-Bromo-2-hydroxy-3-methoxybenzonitrile can be used to synthesize a benzimidazole-based ligand, specifically 2-(1H-benzoimidazol-2-yl)-4-bromo-6-methoxy-phenol (HL) . Benzimidazole and its derivatives are a class of heterocyclic aromatic organic compounds that are important in a variety of fields, including medicinal chemistry, due to their wide range of biological activities.

Synthesis of Chromogenic Reagent

This compound can be used to synthesize a chromogenic reagent, specifically 5-bromo-2-hydroxy-3-methoxybenzaldehyde-p-hydroxy benzoic hydrazone . Chromogenic reagents are used in colorimetric assays to detect the presence of specific analytes.

Synthesis of (E)-N′-(5-Bromo-2-Hydroxy-3-Methoxybenzylidene)-2-Hydroxybenzohydrazide Monohydrate

5-Bromo-2-hydroxy-3-methoxybenzonitrile can be used to synthesize (E)-N′-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-hydroxybenzohydrazide monohydrate . This compound could potentially be used in the development of new pharmaceuticals.

Mecanismo De Acción

Propiedades

IUPAC Name |

5-bromo-2-hydroxy-3-methoxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-3,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDVHCSHIYAVBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60699494 |

Source

|

| Record name | 5-Bromo-2-hydroxy-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60699494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

198280-95-4 |

Source

|

| Record name | 5-Bromo-2-hydroxy-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60699494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.